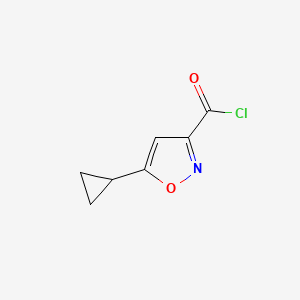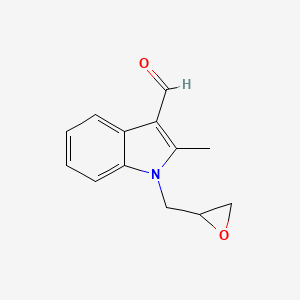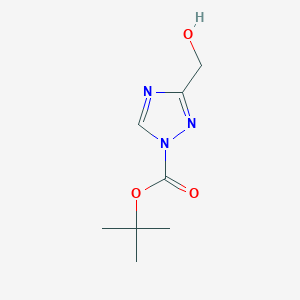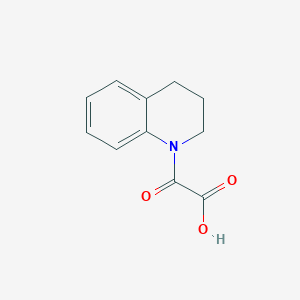
5-Cyclopropylisoxazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related isoxazole compounds involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride starts from 2-chloro-6-fluorobenzaldehyde and proceeds through these steps to yield the final product with a total yield of 60.2% . This suggests that a similar approach could be applied to synthesize 5-Cyclopropylisoxazole-3-carbonyl chloride, with modifications to the starting materials and reaction conditions to accommodate the cyclopropyl group.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, with non-planar conformations as seen in the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole . The conformational analysis of such compounds is crucial for understanding their chemical behavior and can be studied using methods like X-ray analysis and quantum mechanical calculations. These techniques could be applied to 5-Cyclopropylisoxazole-3-carbonyl chloride to determine its most stable conformation and how it might influence reactivity.
Chemical Reactions Analysis
Isoxazole derivatives exhibit diverse reactivity patterns. For example, the electroreduction of 5-cyclopropylisoxazole generates a reactive anion that shows dual reactivity, leading to different products depending on the reaction conditions and the nature of the electrophile . This indicates that 5-Cyclopropylisoxazole-3-carbonyl chloride could also participate in various chemical reactions, potentially leading to a range of products with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds can be influenced by the presence of the cyclopropyl group. Cyclopropylcarbonyl chloride, for example, exists as a mixture of two rotational isomers with different stabilities in various states of matter . This information suggests that 5-Cyclopropylisoxazole-3-carbonyl chloride may also exhibit unique physical properties and isomerization behavior, which could be important for its handling and application in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Dual Reactivity in Electrogenerated Salts
- Abstract: The dual reactivity of cyano ketone anions, derived from the electroreduction of 5-cyclopropylisoxazole, demonstrates varied chemical behaviors. These anions react with acetyl chloride to yield O-acylation products and with hydroxylamine hydrochloride to produce 5-amino-3-cyclopropylisoxazole. This research highlights the versatile chemical properties of these compounds (Petrosyan, Neverov, & Sigacheva, 2007).
Synthesis of Substituted Isoxazole Compounds
- Abstract: A study explored the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, revealing a practical and high-yield synthetic route. This research contributes to the development of synthetic methods for isoxazole derivatives (Su Wei-ke, 2008).
Spirohexane Series in Arbuzov Reaction
- Abstract: The behavior of carbonyl compounds in the Arbuzov reaction was studied, particularly focusing on spirohexane series. The research found that spiro[2.3]hexane-5-carbonyl chloride reacts with phosphorous and arylphosphonous acids esters, leading to the production of new organophosphorus compounds (Mitrasov, Sosnov, & Kondrat’yeva, 2013).
Isoxazole-based Amides Synthesis
- Abstract: A study on isoxazole-based amides showcased their synthesis through the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with different amines. These compounds were evaluated for anti-inflammatory and antimicrobial activities, highlighting their potential pharmaceutical applications (Kauthale et al., 2018).
Novel Thiazole and 1,3,4-Thiadiazole Derivatives Synthesis
- Abstract: Research into the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. This underscores the significance of isoxazole derivatives in medicinal chemistry (Gomha et al., 2017).
Zukünftige Richtungen
Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are of significant interest in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of isoxazoles’ potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZKRXYZLOYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649353 |
Source


|
| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylisoxazole-3-carbonyl chloride | |
CAS RN |
53064-58-7 |
Source


|
| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)